JBP485

Hepatology Oral Bioavailability Liver Injury Models

JBP485 is a first-in-class cyclic dipeptide that uniquely combines three critical functions: oral PEPT1-mediated bioavailability, dual OAT1/3 inhibition for renal protection, and HGF-mimetic regenerative signaling. Unlike single-mechanism alternatives such as probenecid (no HGF activity) or cilastatin (no oral absorption), JBP485 simultaneously blocks nephrotoxin uptake and activates tissue repair. Essential for DDI, AKI, and corneal wound models.

Molecular Formula C8H12N2O4
Molecular Weight 200.19 g/mol
CAS No. 211868-63-2
Cat. No. B1672816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJBP485
CAS211868-63-2
SynonymsJBP-485;  JBP 485;  JBP485;  Cyclo-trans-4-L-hydroxyprolyl-L-serine
Molecular FormulaC8H12N2O4
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1C(CN2C1C(=O)NC(C2=O)CO)O
InChIInChI=1S/C8H12N2O4/c11-3-5-8(14)10-2-4(12)1-6(10)7(13)9-5/h4-6,11-12H,1-3H2,(H,9,13)/t4-,5+,6+/m1/s1
InChIKeyFUYZNZHRVJWTLT-SRQIZXRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JBP485 (CAS 211868-63-2): A Cyclic Dipeptide with Dual OAT1/3 Inhibition and Hepatocyte Growth Factor Mimetic Activity for Nephroprotection and Hepatic Research


JBP485 (cyclo-trans-4-L-hydroxyprolyl-L-serine) is a synthetic cyclic dipeptide first isolated from Laennec, a hydrolysate of human placenta [1]. It functions dually as a substrate/inhibitor of renal organic anion transporters OAT1 and OAT3 [2] and as a mimetic of hepatocyte growth factor (HGF) that promotes hepatocyte proliferation and corneal epithelial wound healing [3]. JBP485 is absorbed orally via the intestinal peptide transporter PEPT1 and exhibits linear pharmacokinetics with a bioavailability of approximately 30% at 25 mg/kg in rats [4]. Its unique dual pharmacology—simultaneously inhibiting OAT-mediated renal uptake of nephrotoxins while activating HGF-like tissue repair pathways—distinguishes it from single-mechanism alternatives and positions it as a versatile research tool for studies in drug-induced organ injury, transporter-mediated drug-drug interactions, and regenerative pharmacology [5].

Why JBP485 Cannot Be Interchanged with Linear Analogs or Single-Target OAT Inhibitors


Generic substitution of JBP485 with other OAT inhibitors (e.g., probenecid, PAH) or linear dipeptide analogs (e.g., JBP923) fails to replicate its functional profile because JBP485 uniquely integrates three distinct pharmacological properties: (1) oral bioavailability via PEPT1-mediated absorption [1], (2) potent dual inhibition of OAT1 and OAT3 that reduces renal accumulation of nephrotoxins [2], and (3) HGF-mimetic activity that directly stimulates hepatocyte and corneal epithelial proliferation [3]. While probenecid inhibits OATs, it lacks tissue-protective HGF activity; conversely, native HGF or other growth factors require parenteral administration and do not modulate renal transporter-mediated drug clearance. Linear analog JBP923 shares anti-hepatitis activity but lacks the cyclic structure of JBP485 that confers distinct OAT1/3 inhibitory potency and DHP-I inhibition [4]. Therefore, substituting JBP485 with any in-class alternative compromises either the oral absorption pathway, the dual transporter inhibition profile, or the regenerative signaling component—making JBP485 the only compound suitable for experimental systems requiring simultaneous OAT modulation and HGF pathway activation.

Quantitative Differentiation of JBP485: Comparator-Based Evidence for Procurement Decisions


Oral Anti-Hepatitis Activity: JBP485 vs. Glycyrrhizin

JBP485 demonstrates potent anti-hepatitis activity after oral administration, whereas glycyrrhizin—a commonly used hepatoprotective agent—is inactive orally and requires intravenous administration to produce therapeutic effects [1]. In α-naphthylisothiocyanate (ANIT)-intoxicated rats, oral JBP485 significantly reduced serum bilirubin and hepatic cytosolic enzyme levels, whereas oral glycyrrhizin produced no measurable improvement [2]. This oral efficacy is enabled by JBP485's recognition and transport by the intestinal peptide transporter PEPT1, a pathway not available to glycyrrhizin [3].

Hepatology Oral Bioavailability Liver Injury Models ANIT-induced Cholestasis

Dual OAT1/OAT3 Inhibition: JBP485 vs. Probenecid

JBP485 acts as a substrate and competitive inhibitor of both OAT1 and OAT3, reducing renal accumulation of nephrotoxic substrates such as acyclovir and aristolochic acid I [1]. In hOAT1- and hOAT3-transfected HEK293 cells, JBP485 accumulation was significantly greater than in vector controls and was inhibited by probenecid [2]. Notably, JBP485 demonstrates dual OAT inhibition coupled with DHP-I inhibition (IC50 = 12.15 ± 1.22 μM), a property not shared by probenecid, which lacks DHP-I inhibitory activity [3].

Renal Transporters OAT1 OAT3 Drug-Drug Interactions Nephroprotection

PEPT1-Mediated Oral Absorption: JBP485 vs. Linear Analog JBP923

JBP485 is actively transported across the intestinal epithelium via the H+/peptide cotransporter PEPT1, enabling oral bioavailability of approximately 30% at a 25 mg/kg dose in rats [1]. In Caco-2 cell monolayers, JBP485 transport exhibited a Km of 0.33 ± 0.13 mM and Vmax of 0.72 ± 0.06 nmol/mg protein/10 min, confirming PEPT1-mediated uptake [2]. In contrast, linear analog JBP923 (trans-4-L-hydroxyprolyl-L-serine) is also a PEPT1 substrate but has been characterized as a higher-affinity substrate with distinct absorption kinetics, and it lacks the cyclic structure required for OAT1/3 inhibition [3].

Intestinal Absorption PEPT1 Transporter Oral Bioavailability Pharmacokinetics

Corneal Epithelial Wound Healing: JBP485 vs. Vehicle Control

JBP485 accelerates corneal epithelial wound healing through HGF-mimetic activity, promoting proliferation and migration of corneal epithelial cells (CECs) [1]. In a rabbit corneal abrasion model, topical JBP485 (100 μM, applied 4 times daily) achieved complete wound closure in 4 days, compared to 5 days for vehicle-treated controls—a 20% reduction in healing time [2]. In vitro, JBP485 (1–100 μM) dose- and time-dependently increased CEC proliferation over 24–96 hours and accelerated migration within 15 hours . No comparator HGF-mimetic with similar topical efficacy and defined molecular structure exists for this application.

Ophthalmology Corneal Wound Healing HGF Mimetic Regenerative Medicine

Protection Against Imipenem-Induced Nephrotoxicity: JBP485 vs. Cilastatin

JBP485 protects against imipenem (IMP)-induced nephrotoxicity through simultaneous inhibition of OAT1/3-mediated renal uptake and DHP-I-mediated intratubular metabolism [1]. In rabbits, coadministration of JBP485 significantly ameliorated IMP-induced kidney injury markers. In HK-2 cells, JBP485 and cilastatin both improved cell survival, but JBP485 uniquely reduced intracellular IMP accumulation via OAT inhibition in addition to preventing IMP hydrolysis [2]. JBP485 inhibited DHP-I with an IC50 of 12.15 ± 1.22 μM, comparable to cilastatin's DHP-I inhibitory activity, while adding OAT blockade that cilastatin lacks [3].

Nephroprotection Antibiotic Toxicity DHP-I Inhibition OAT Transporters

High-Value Research Applications for JBP485 Based on Quantified Differentiation Evidence


Corneal Epithelial Wound Healing Research (Ophthalmology)

JBP485 accelerates corneal epithelial wound closure by 20% in rabbit models (4 days vs. 5 days for vehicle), with dose-dependent stimulation of CEC proliferation and migration in vitro [1]. This HGF-mimetic activity, combined with its small-molecule properties (MW 200.19, chemical stability), makes JBP485 an ideal tool compound for studying growth factor-independent corneal repair mechanisms and for screening topical ophthalmic formulations targeting persistent epithelial defects.

Drug-Induced Nephrotoxicity Prevention Studies (Renal Pharmacology)

JBP485's dual inhibition of OAT1/3 (reducing renal uptake of nephrotoxins) and DHP-I (IC50 = 12.15 ± 1.22 μM, preventing intratubular antibiotic hydrolysis) uniquely positions it for studies of acute kidney injury caused by carbapenems (e.g., imipenem), aminoglycosides (e.g., gentamicin), and aristolochic acid [2]. Researchers investigating renal transporter-mediated toxicity mechanisms or screening nephroprotective adjuncts should select JBP485 over single-mechanism comparators like probenecid or cilastatin.

Oral Anti-Hepatitis Drug Discovery (Hepatology)

JBP485 is the only chemically defined dipeptide with demonstrated oral anti-hepatitis activity in ANIT-induced cholestasis models, a property absent in glycyrrhizin and many other hepatoprotective agents [3]. Its PEPT1-mediated oral absorption (Km = 0.33 mM, F ≈ 30%) enables non-invasive dosing in chronic liver injury studies, making it a valuable reference compound for programs targeting orally bioavailable hepatoprotectants and for investigating PEPT1 as an intestinal absorption pathway for peptide-based liver therapeutics.

Pharmacokinetic Drug-Drug Interaction Studies Involving OAT1/3 Substrates

JBP485 serves as a well-characterized substrate and inhibitor of OAT1 and OAT3, with validated assays in kidney slices and hOAT1/hOAT3-transfected HEK293 cells [4]. It has been used to elucidate DDI mechanisms with acyclovir, cephalexin, and entecavir. Researchers investigating renal transporter-mediated DDIs or screening compounds for OAT1/3 inhibitory liability should use JBP485 as a positive control or probe substrate due to its defined transport kinetics and dual transporter interaction profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for JBP485

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.